5-chloro-N-[2-(1H-indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide
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Overview
Description
5-chloro-N-[2-(1H-indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound that features an indole moiety, a pyridine ring, and an oxolane group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It’s known that indole derivatives can interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting they may affect multiple pathways .
Result of Action
One study suggests that a compound with a similar structure potently inhibited ripk1, protected cells from necroptosis, and attenuated the necrotic cell death of vascular endothelial cells induced by tumor cells .
Biochemical Analysis
Biochemical Properties
The role of 5-chloro-N-[2-(1H-indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide in biochemical reactions is quite significant. It has been found to interact with various enzymes and proteins
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known to interact with various enzymes and cofactors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. While it is known to interact with various transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(1H-indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The pyridine ring can be introduced through a nucleophilic substitution reaction, where a chloro-substituted pyridine reacts with an appropriate nucleophile . The oxolane group can be attached via an etherification reaction, using oxirane and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(1H-indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-[2-(1H-indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulphamoylbenzamide .
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides .
Uniqueness
5-chloro-N-[2-(1H-indol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide is unique due to its combination of an indole moiety, a pyridine ring, and an oxolane group, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets and exhibit a broad spectrum of biological activities .
Properties
IUPAC Name |
5-chloro-N-(2-indol-1-ylethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c21-17-11-15(12-23-20(17)27-16-6-10-26-13-16)19(25)22-7-9-24-8-5-14-3-1-2-4-18(14)24/h1-5,8,11-12,16H,6-7,9-10,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHYLTNDHZDMNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NCCN3C=CC4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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